molecular formula C14H11N3O5 B11701603 2-[(4-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid CAS No. 313960-88-2

2-[(4-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid

Cat. No.: B11701603
CAS No.: 313960-88-2
M. Wt: 301.25 g/mol
InChI Key: NOHFIBCBOKQDIC-UHFFFAOYSA-N
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Description

2-[(4-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid is an organic compound with the molecular formula C14H12N2O4. This compound is characterized by a pyridine ring substituted with a methyl group and a carbamoyl group, attached to a benzoic acid moiety that is further substituted with a nitro group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-methylpyridine with phosgene to form the corresponding isocyanate intermediate.

    Coupling with Benzoic Acid Derivative: The isocyanate intermediate is then reacted with 3-nitrobenzoic acid under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts with boronic acids or esters.

Major Products

    Reduction: 2-[(4-Methylpyridin-2-yl)carbamoyl]-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-[(4-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

313960-88-2

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

2-[(4-methylpyridin-2-yl)carbamoyl]-3-nitrobenzoic acid

InChI

InChI=1S/C14H11N3O5/c1-8-5-6-15-11(7-8)16-13(18)12-9(14(19)20)3-2-4-10(12)17(21)22/h2-7H,1H3,(H,19,20)(H,15,16,18)

InChI Key

NOHFIBCBOKQDIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

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